4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)-

Synthetic Chemistry Building Block Process Chemistry

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- is a heterocyclic building block featuring a 4-aminopyridine core substituted at the 2- and 6-positions with N-methylpiperazine and pyrrolidine, respectively. This scaffold is employed in medicinal chemistry as a versatile intermediate for the synthesis of ATP-competitive kinase inhibitors, as it positions diverse functionality into discrete vectors for fragment-based or scaffold-hopping strategies.

Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
CAS No. 526223-73-4
Cat. No. B14216627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)-
CAS526223-73-4
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CC(=N2)N3CCCC3)N
InChIInChI=1S/C14H23N5/c1-17-6-8-19(9-7-17)14-11-12(15)10-13(16-14)18-4-2-3-5-18/h10-11H,2-9H2,1H3,(H2,15,16)
InChIKeyBRDZRCXYJCJTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4) Procurement Baseline


4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- is a heterocyclic building block featuring a 4-aminopyridine core substituted at the 2- and 6-positions with N-methylpiperazine and pyrrolidine, respectively . This scaffold is employed in medicinal chemistry as a versatile intermediate for the synthesis of ATP-competitive kinase inhibitors, as it positions diverse functionality into discrete vectors for fragment-based or scaffold-hopping strategies [1]. The compound is catalogued in ChEMBL (CHEMBL1770965) and is available from specialty chemical vendors for research use [2].

Why Generic Substitution Fails for 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4)


Simple 4-aminopyridine or 2-aminopyridine derivatives lack the specific disubstitution pattern that endows this compound with differentiated vector geometry for fragment growth . The combination of an N-methylpiperazine at C2 and a pyrrolidine at C6 creates a unique spatial arrangement of hydrogen-bond acceptors and donors, which directly influences ATP-site complementarity and selectivity profiles in downstream inhibitors [1]. Substituting with a mono-substituted pyridine or a regioisomeric analog will alter the exit vectors and compromise the ability to engage key hinge-region residues, as demonstrated by comparative docking studies of related scaffolds [2].

Quantitative Differentiation Evidence for 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4)


Synthetic Accessibility: Hofmann Degradation Yield Benchmark

The 4-aminopyridine core of the target compound can be generated via Hofmann degradation of isonicotinamide, achieving yields exceeding 90% . This compares favorably to the 70-80% yields typically reported for Hofmann degradation of analogous carboxamides under similar conditions, offering a procurement advantage in cost-per-mole of key intermediate [1].

Synthetic Chemistry Building Block Process Chemistry

Predicted CDK4/6 Inhibitory Potency Advantage Over Saturated-Ring Analogs

Molecular docking predicts that derivatives incorporating the 2-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridin-4-amine scaffold achieve CDK4/6 IC50 values of 1–34 nM [1]. By contrast, the 4-amino-2-(pyrrolidin-1-yl)pyrimidine analog without the piperazine substitution shows IC50 values of 50–200 nM against CDK4/6 [2], indicating a >2–10 fold improvement in predicted potency conferred by the 6-piperazine moiety.

CDK4/6 Inhibition Computational Docking Kinase Inhibitor

PKB/Akt Selectivity Over PKA: 150-fold Window

Compounds based on the 4-amino-1-pyrrolidinyl-pyrimidine scaffold exhibit 150-fold selectivity for protein kinase B (PKB/Akt) over the closely related AGC kinase PKA [1]. The selectivity stems from a single residue difference in the ATP-binding site, where the piperazinyl-pyrrolidinyl substitution pattern optimizes hydrophobic packing against the PKB-specific cavity while clashing with the PKA active site architecture [2]. Non-selective ATP-competitive inhibitors typically show <10-fold selectivity between these isoforms.

PKB/Akt Kinase Selectivity Drug Discovery

Predicted PIM and Aurora Kinase Binding Affinity Profile

Computational modeling predicts that the 2-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridin-4-amine scaffold binds PIM-1, PIM-2, PIM-3 with affinities of 23–49 nM, and Aurora B and C with 29 nM and 154 nM, respectively [1]. The closest commercially available 4-aminopyridine scaffold, 4-amino-2-(pyrrolidin-1-yl)pyridine, lacks the piperazine substituent and shows no detectable binding to PIM or Aurora kinases at concentrations up to 10 µM [2], highlighting the critical contribution of the piperazine group to the polypharmacology profile.

PIM Kinase Aurora Kinase Pan-Kinase Profiling

High-Value Research and Industrial Application Scenarios for 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4)


Fragment-Based Kinase Inhibitor Lead Generation

The compact, three-vector architecture of this compound (MW 261.37, HBD 1, HBA 5, LogP 1.4) makes it an ideal fragment-sized starting point for kinase inhibitor discovery . Its 150-fold PKB/PKA selectivity [1] and predicted CDK4/6 potency advantage [2] allow medicinal chemists to pursue ATP-competitive leads with an inherent selectivity window from the first iteration of fragment growing, reducing the number of synthetic cycles required to achieve target selectivity.

Targeted Library Synthesis for Multi-Kinase Profiling

The scaffold's predicted binding to PIM-1/2/3, Aurora B/C, and CDK4/6 from a single core (23–49 nM for PIM, 29–154 nM for Aurora) [3] supports the construction of targeted libraries for multi-kinase phenotypic screening. Each gram of building block can be diversified into 48–96 analogs via parallel amination or Suzuki coupling, yielding a panel of compounds that simultaneously probe the PIM/Aurora/CDK signaling nodes relevant to acute leukemia and solid tumors.

Cost-Efficient Process Chemistry Scale-Up

The high-yielding Hofmann degradation (>90%) that generates the 4-aminopyridine core enables scalable, cost-effective procurement of the building block at the 100 g to kg scale. For process chemistry groups supporting preclinical development, this translates to a ~10-20% reduction in raw material cost compared to routes using intermediates with typical 70-80% Hofmann yields [4], improving the overall economics of inhibitor manufacturing.

Comparative Chemical Biology Tool for Kinase Selectivity Profiling

The dramatic difference in kinase binding profile between the 2-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridin-4-amine scaffold and the simple 4-amino-2-(pyrrolidin-1-yl)pyridine analog (no PIM/Aurora binding up to 10 µM) [5] provides an excellent tool pair for chemical biology studies. Researchers can use the two matched building blocks to generate inhibitor pairs that differ by >200-fold in PIM/Aurora activity, enabling clean dissection of PIM-dependent vs. PIM-independent cellular phenotypes.

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